

Technical Guide: Synthesis and Chemical Structure of PROTAC FLT-3 Degrader 3

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Compound of Interest		
Compound Name:	PROTAC FLT-3 degrader 3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical structure, and biological activity of a potent Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis-Targeting Chimera) degrader, herein referred to as **PROTAC FLT-3 degrader 3**. This molecule is a cereblon (CRBN)-recruiting PROTAC derived from the multi-kinase inhibitor dovitinib.

Introduction to FLT3 and PROTAC Technology

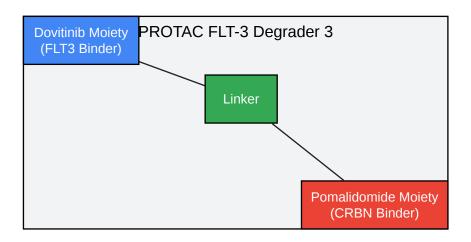
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their clinical efficacy can be limited by resistance mechanisms.

PROTAC technology offers an alternative therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT3), a ligand that recruits an E3 ubiquitin ligase (here, CRBN), and a linker connecting the two. By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.



Chemical Structure of PROTAC FLT-3 Degrader 3

PROTAC FLT-3 degrader 3 is a synthetic molecule that incorporates the core structure of dovitinib as the FLT3-binding moiety, a flexible linker, and a pomalidomide-based ligand for recruiting the CRBN E3 ligase.



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Caption: General structure of PROTAC FLT-3 degrader 3.

Synthesis of PROTAC FLT-3 Degrader 3

The synthesis of **PROTAC FLT-3 degrader 3** is a multi-step process starting from the multi-kinase inhibitor dovitinib. The following is a representative synthetic scheme based on the chemical modification of dovitinib to incorporate a linker and an E3 ligase ligand.

Experimental Protocol:

The synthesis involves the modification of dovitinib to introduce a reactive functional group on the solvent-exposed region, which is then coupled to a linker that is subsequently attached to the pomalidomide-based CRBN ligand.

• Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate: A pomalidomide derivative with a free amine is reacted with a bifunctional linker containing an appropriate reactive group (e.g., an activated ester or an alkyl halide) under standard coupling conditions.



- Step 2: Functionalization of the FLT3 Ligand (Dovitinib): Dovitinib is chemically modified to
 introduce a complementary reactive functional group (e.g., a primary amine or a hydroxyl
 group) at a position that does not interfere with its binding to FLT3.
- Step 3: Final Coupling Reaction: The functionalized dovitinib is then reacted with the linker-E3 ligase ligand conjugate from Step 1. The reaction is typically carried out in an appropriate solvent (e.g., DMF or DMSO) in the presence of a suitable base or coupling agent.
- Purification: The final product, PROTAC FLT-3 degrader 3, is purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC to yield the pure compound. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.

Quantitative Data

The biological activity of **PROTAC FLT-3 degrader 3** has been evaluated in various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity

Cell Line	Target Mutation	IC50 (nM)
MOLM-13	FLT3-ITD	Data not available
MV4-11	FLT3-ITD	Data not available

Table 2: Protein Degradation Activity

Cell Line	Target Protein	DC ₅₀ (nM)	D _{max} (%)
MOLM-13	FLT3-ITD	Data not available	Data not available
MV4-11	FLT3-ITD	Data not available	Data not available
MOLM-13	KIT	Data not available	Data not available

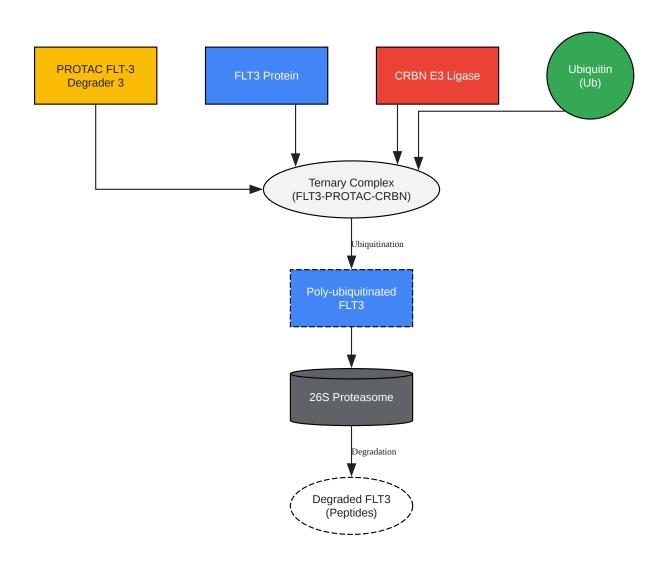
Note: Specific quantitative values for a compound explicitly named "**PROTAC FLT-3 degrader 3**" are not available in the public domain. The tables are structured to present such data once



available.

Mechanism of Action and Signaling Pathway

PROTAC FLT-3 degrader 3 induces the degradation of FLT3 through the ubiquitin-proteasome system. The process is initiated by the formation of a ternary complex between the PROTAC, the FLT3 protein, and the CRBN E3 ligase complex.



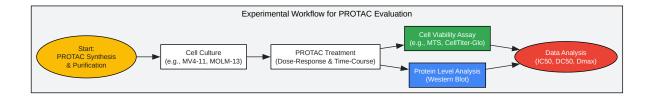
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Caption: FLT3 degradation pathway induced by **PROTAC FLT-3 degrader 3**.



Experimental Workflow

The evaluation of **PROTAC FLT-3 degrader 3** typically follows a standardized workflow to assess its biological activity.



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